N-(2-Oxo-1,2-diphenylethyl)-2-phenylacetamide
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Overview
Description
N-(2-Oxo-1,2-diphenylethyl)-2-phenylacetamide is an organic compound with the molecular formula C21H17NO2. It is known for its unique structure, which includes a benzamide group attached to a 2-oxo-1,2-diphenylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-1,2-diphenylethyl)-2-phenylacetamide typically involves the reaction of benzil with aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of benzil and phenylacetamide under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-1,2-diphenylethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-(2-Oxo-1,2-diphenylethyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Oxo-1,2-diphenylethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Oxo-1,2-diphenylethyl)benzamide: Similar structure but with a benzamide group instead of a phenylacetamide group.
N-(2-Oxo-1,2-diphenylethyl)-N-phenylbenzamide: Contains an additional phenyl group attached to the nitrogen atom.
2-Oxo-1,2-diphenylethyl N-[(4-methylphenyl)sulfonyl]glycinate: A derivative with a sulfonyl group.
Uniqueness
N-(2-Oxo-1,2-diphenylethyl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
6942-04-7 |
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Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2-oxo-1,2-diphenylethyl)-2-phenylacetamide |
InChI |
InChI=1S/C22H19NO2/c24-20(16-17-10-4-1-5-11-17)23-21(18-12-6-2-7-13-18)22(25)19-14-8-3-9-15-19/h1-15,21H,16H2,(H,23,24) |
InChI Key |
JYILNSFORUHYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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